2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzamide
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Overview
Description
2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with chloro, dimethoxy, and fluoro groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzamide typically involves multi-step organic reactions. One common method includes:
Nitration: Starting with a suitable benzene derivative, nitration is performed to introduce nitro groups.
Reduction: The nitro groups are then reduced to amines.
Acylation: The amines undergo acylation to form the benzamide structure.
Halogenation: Introduction of chloro and fluoro groups through halogenation reactions.
Methoxylation: Finally, methoxy groups are introduced via methoxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction of the benzamide to corresponding amines.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The methoxy groups may contribute to its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,4-dimethoxyphenyl)-5-nitrobenzamide
- 2-chloro-N-(5-chloro-2-methoxyphenyl)-4-nitrobenzamide
- 2-chloro-N-(2,5-dimethoxyphenyl)-4-nitrobenzamide
Uniqueness
2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzamide is unique due to the presence of both chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2FNO3/c1-21-13-7-14(22-2)12(6-11(13)17)19-15(20)9-4-3-8(18)5-10(9)16/h3-7H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXDOXBXBDWEIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)F)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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